4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Description
4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16BrNO3S2 and its molecular weight is 426.34. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Research highlights the synthesis and characterization of zinc phthalocyanines substituted with benzenesulfonamide derivatives for photodynamic therapy (PDT). These compounds exhibit remarkable properties, such as high singlet oxygen quantum yield, making them suitable for cancer treatment via PDT. The studies emphasize the potential of these derivatives as Type II photosensitizers due to their efficient fluorescence properties and photodegradation quantum yield, essential for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial Activity
Another study has investigated the antimicrobial activity of compounds synthesized from ethyl(3-aryl-2-bromo)propanoate and 4-(furan-2-ylmethyl)thiosemicarbazones. These compounds exhibit selective antimicrobial efficacy, highlighting the importance of structural modifications in achieving desired biological activities. The findings suggest the potential of such derivatives in developing new antimicrobial agents (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).
Synthetic Methodologies
Significant advancements in synthetic chemistry involve the development of novel reactions and materials. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction showcases innovative methodologies in constructing complex molecules from simple precursors. Such reactions contribute to the enrichment of gold carbenoid chemistry and offer new avenues for synthesizing organic compounds (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Catalytic and Inhibitory Effects
Research also extends to the exploration of sulfonamide derivatives for their catalytic and inhibitory potentials. For example, studies on carbonic anhydrase inhibitors demonstrate the utility of these derivatives in medical applications, such as lowering intraocular pressure and potential treatments for conditions like glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S2/c18-14-5-7-17(8-6-14)24(20,21)19(13-15-3-1-11-22-15)10-9-16-4-2-12-23-16/h1-8,11-12H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYXMQKPERNZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.